5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one
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Overview
Description
5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one is a chemical compound that belongs to the class of piperidones It is characterized by a piperidine ring substituted with a 4-chlorophenyl group and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with methylamine and acetone in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorophenylmethanol .
Scientific Research Applications
5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different core structure.
®-(-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Similar in having a piperazine ring and a 4-chlorophenyl group.
Uniqueness
5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one is unique due to its specific piperidine ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClNO |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-14-8-10(4-7-12(14)15)9-2-5-11(13)6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
InChI Key |
QCCANQQHOCXGTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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